5-Amino-2-neopentyloxybenzonitrile
Description
5-Amino-2-neopentyloxybenzonitrile is a substituted benzonitrile derivative featuring an amino group (-NH₂) at the 5-position and a neopentyloxy group (-OCH₂C(CH₃)₃) at the 2-position of the benzene ring. Its molecular formula is C₁₂H₁₆N₂O, with a molecular weight of 204.27 g/mol. The neopentyloxy group introduces significant steric bulk and lipophilicity, distinguishing it from simpler analogs like 5-amino-2-methylbenzonitrile. This compound is primarily utilized in synthetic organic chemistry and pharmaceutical research, where its substituents influence reactivity, solubility, and interactions in target systems .
Properties
Molecular Formula |
C12H16N2O |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
5-amino-2-(2,2-dimethylpropoxy)benzonitrile |
InChI |
InChI=1S/C12H16N2O/c1-12(2,3)8-15-11-5-4-10(14)6-9(11)7-13/h4-6H,8,14H2,1-3H3 |
InChI Key |
DEINXCIUINFITP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)COC1=C(C=C(C=C1)N)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 5-amino-2-neopentyloxybenzonitrile with structurally related benzonitrile derivatives:
Key Observations :
- Lipophilicity: Neopentyloxy’s branched alkyl chain enhances hydrophobicity, likely improving solubility in nonpolar solvents compared to nitro- or acetyl-containing analogs.
- Electronic Effects: Unlike electron-withdrawing groups (e.g., -NO₂ in 2-amino-4-nitrobenzonitrile), the amino and neopentyloxy groups are electron-donating, which may direct electrophilic substitution to specific ring positions.
Stability and Handling
- Thermal Stability: Neopentyloxy derivatives generally exhibit higher thermal stability than nitro analogs due to the absence of explosive -NO₂ groups.
- Storage: While specific data for this compound are unavailable, benzonitrile analogs with amino groups are typically stored under inert conditions to prevent oxidation .
Research Findings and Gaps
- 5-Amino-2-methylbenzonitrile is documented as a laboratory chemical with applications in ligand synthesis .
- 2-Amino-4-nitrobenzonitrile has been used in dye synthesis and as a precursor for agrochemicals .
- 5-Acetyl-2-aminobenzonitrile’s acetyl group enables participation in condensation reactions, forming heterocyclic scaffolds .
Further investigations into its catalytic applications, pharmacokinetics, and comparative stability are warranted.
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